3-methoxy-4-(1H-pyrazol-4-yl)benzoic acid
Overview
Description
3-methoxy-4-(1H-pyrazol-4-yl)benzoic acid is an organic compound with the molecular formula C11H10N2O3 It is a derivative of benzoic acid, featuring a methoxy group and a pyrazolyl group attached to the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-methoxy-4-(1H-pyrazol-4-yl)benzoic acid typically involves the following steps:
Starting Materials: The synthesis begins with 3-methoxybenzoic acid and 4-aminopyrazole.
Coupling Reaction: The key step involves a coupling reaction between 3-methoxybenzoic acid and 4-aminopyrazole, often facilitated by a palladium catalyst in the presence of a base such as potassium carbonate. This reaction forms the pyrazolyl-benzoic acid structure.
Purification: The product is then purified using standard techniques such as recrystallization or chromatography to obtain the desired compound in high purity.
Industrial Production Methods
Industrial production methods for this compound would likely involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions for larger volumes, ensuring efficient mixing and heat transfer, and implementing continuous flow processes to enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions
3-methoxy-4-(1H-pyrazol-4-yl)benzoic acid can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a carboxylic acid derivative.
Reduction: The pyrazolyl group can be reduced under specific conditions to form different pyrazoline derivatives.
Substitution: The hydrogen atoms on the benzene ring can be substituted with other functional groups through electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Electrophilic reagents like halogens or nitro groups can be introduced using catalysts such as iron(III) chloride or aluminum chloride.
Major Products
Oxidation: Formation of 3-carboxy-4-(1H-pyrazol-4-yl)benzoic acid.
Reduction: Formation of 3-methoxy-4-(1H-pyrazolin-4-yl)benzoic acid.
Substitution: Formation of various substituted derivatives depending on the electrophile used.
Scientific Research Applications
3-methoxy-4-(1H-pyrazol-4-yl)benzoic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored as a potential lead compound for drug development due to its unique structural features.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of 3-methoxy-4-(1H-pyrazol-4-yl)benzoic acid involves its interaction with specific molecular targets. The pyrazolyl group can interact with enzymes or receptors, potentially inhibiting their activity or modulating their function. The methoxy group may enhance the compound’s solubility and bioavailability, facilitating its interaction with biological targets.
Comparison with Similar Compounds
Similar Compounds
4-(1H-pyrazol-4-yl)benzoic acid: Lacks the methoxy group, which may affect its solubility and reactivity.
3-methoxybenzoic acid: Lacks the pyrazolyl group, which significantly alters its biological activity and chemical properties.
4-(3,5-dimethyl-1H-pyrazol-4-yl)benzoic acid: Contains additional methyl groups on the pyrazole ring, which can influence its steric and electronic properties.
Uniqueness
3-methoxy-4-(1H-pyrazol-4-yl)benzoic acid is unique due to the presence of both the methoxy and pyrazolyl groups, which confer distinct chemical and biological properties. This combination allows for versatile applications in various fields, making it a valuable compound for research and development.
Properties
IUPAC Name |
3-methoxy-4-(1H-pyrazol-4-yl)benzoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O3/c1-16-10-4-7(11(14)15)2-3-9(10)8-5-12-13-6-8/h2-6H,1H3,(H,12,13)(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BTGGAEHYDAHFAG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C(=O)O)C2=CNN=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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